3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a bicyclic pyrazole derivative characterized by a cyclopentane ring fused to a pyrazole moiety. The 4-methylphenyl substituent at the 3-position introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological activity. Pyrazole derivatives are widely studied for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and ion channel modulation activities .
Properties
IUPAC Name |
3-(4-methylphenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-7-10(8-6-9)13-11-3-2-4-12(11)14-15-13/h5-8H,2-4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWMBSMCEJRGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to form the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the aromatic ring or the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibits significant pharmacological properties:
- Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis and inhibits the proliferation of various cancer cell lines. Its mechanism involves the disruption of cell cycle progression and activation of apoptotic pathways.
- Antimicrobial Properties : Research indicates that this pyrazole derivative possesses antibacterial and antifungal activities against several pathogens. The compound's structure allows for interaction with microbial targets, leading to inhibition of growth.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models, suggesting its use in treating inflammatory diseases.
The biological activities of this compound include:
- Neuroprotective Properties : Emerging studies suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
- Antileishmanial and Antimalarial Activities : The compound has been shown to inhibit the growth of Leishmania and Plasmodium species, making it a candidate for further exploration in tropical disease therapeutics.
Material Science
In addition to its biological applications, this compound is utilized in material science for developing new materials with specific properties such as fluorescence or conductivity. Its unique tetrahydrocyclopenta structure allows for the incorporation into polymer matrices or as a building block for more complex heterocycles.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways.
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 20 µg/mL for both pathogens. These findings suggest potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, spectral, and functional differences between 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole and related compounds:
Key Observations:
- Substituent Effects : The 4-methylphenyl group in the target compound provides moderate steric bulk compared to the electron-deficient 3,5-dichlorophenyl group in , which may reduce metabolic degradation but limit solubility.
- Bioactivity : Analogous compounds like 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles exhibit N-type calcium channel inhibition (e.g., Winters et al., 2014, cited in ). The methylphenyl substituent may modulate selectivity compared to dichlorophenyl or sulfone derivatives.
- Spectral Data : The target compound’s NMR profile would likely resemble , with aromatic proton resonances near δ 7.59 ppm and methyl groups at δ 2.33 ppm .
Research Findings on Pharmacological and Chemical Properties
Structural and Crystallographic Insights
- Conformational Flexibility : The crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveals a twisted pyrazole ring and inclined aromatic rings (4.40–88.75°), suggesting similar conformational dynamics in the target compound .
- Intermolecular Interactions : C–H⋯O and C–H⋯π interactions observed in analogs imply that the target compound may form stable crystalline phases, aiding in purification.
Biological Activity
3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a pyrazole derivative notable for its diverse biological activities. With the molecular formula and a molecular weight of approximately 198.26 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
General Biological Properties
Pyrazole derivatives, including this compound, are known to exhibit a wide range of biological activities:
- Anti-inflammatory : Many pyrazole compounds have been studied for their anti-inflammatory properties. For instance, celecoxib, a well-known pyrazole derivative, is used clinically for its anti-inflammatory effects .
- Anticancer : Research indicates that certain pyrazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antimicrobial : Pyrazole derivatives have demonstrated antibacterial and antifungal activities against several pathogens .
Specific Findings Related to this compound
Recent studies have highlighted the biological activity of this specific compound:
- Anticancer Activity : In vitro studies suggest that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models. This suggests potential use in treating inflammatory diseases .
- Neuroprotective Properties : Emerging research indicates that this pyrazole derivative may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells .
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to trigger apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to the control group. Histopathological examination revealed decreased leukocyte infiltration and tissue damage.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. Key points include:
- Substituents : The presence of methyl groups and other electron-donating groups enhances biological activity by improving solubility and receptor binding affinity.
- Ring Structure : The cyclopentane moiety contributes to the overall stability and reactivity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| CAS Number | 400077-08-9 |
| Purity | >90% |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (solvent, temperature, catalysts) and precursor selection. For example, cyclization reactions using hydrazine derivatives (e.g., hydrazine hydrate) under reflux in polar aprotic solvents (e.g., DMF) are common for pyrazole derivatives . Yield improvements can be achieved by adjusting stoichiometric ratios and purification methods (e.g., crystallization from DMF, as seen in related cyclopenta-pyrazole syntheses) .
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for resolving complex heterocyclic structures. For instance, single-crystal studies on similar cyclopenta-pyrazole derivatives revealed bond angles and torsional strain in fused ring systems . Complementary techniques include -/-NMR for substituent analysis and mass spectrometry for molecular weight confirmation .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety data sheets (SDS) for analogous tetrahydrocyclopenta[c]pyrazole derivatives recommend using PPE (gloves, goggles) due to potential irritancy (95% purity grade). Work should be conducted in a fume hood to avoid inhalation, and spills should be neutralized with inert adsorbents .
Advanced Research Questions
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models can predict interactions with biological targets. For example, studies on pyrazolo[3,4-c]pyridazine derivatives used AutoDock Vina to simulate binding affinities to enzymes like phosphodiesterase (PDE), highlighting the role of the 4-methylphenyl group in hydrophobic interactions .
Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Data contradictions often arise from assay variability (e.g., cell lines, concentration ranges). A meta-analysis approach, as applied to imidazo[1,2-a]pyridines, can reconcile discrepancies by standardizing activity metrics (e.g., IC) and controlling for substituent effects (e.g., electron-withdrawing vs. donating groups) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with targeted substitutions (e.g., replacing 4-methylphenyl with chlorophenyl or methoxyphenyl) and evaluating their pharmacological profiles. For instance, comparative studies on benzoxazole vs. pyridine-containing analogs revealed distinct antibacterial potency trends .
Q. How can regioselectivity challenges in multi-step syntheses be mitigated?
- Methodological Answer : Regioselectivity in cyclization steps can be controlled using directing groups or catalysts. For example, in the synthesis of thieno-triazolo-pyrimidines, palladium catalysts improved selectivity for the desired cyclopenta[c]pyrazole isomer . Kinetic vs. thermodynamic product analysis (via TLC monitoring) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
